molecular formula C10H9FN2O B2875514 1H-Pyrazole-3-methanol,1-(4-fluorophenyl)- CAS No. 1202942-29-7

1H-Pyrazole-3-methanol,1-(4-fluorophenyl)-

Cat. No.: B2875514
CAS No.: 1202942-29-7
M. Wt: 192.193
InChI Key: LKXJHNJPHMJOFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole-3-methanol,1-(4-fluorophenyl)- is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms.

Preparation Methods

The synthesis of 1H-Pyrazole-3-methanol,1-(4-fluorophenyl)- typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. Industrial production methods often employ eco-friendly catalysts and conditions to optimize yield and reduce environmental impact .

Chemical Reactions Analysis

1H-Pyrazole-3-methanol,1-(4-fluorophenyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazoles .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of agrochemicals and dyes

Comparison with Similar Compounds

1H-Pyrazole-3-methanol,1-(4-fluorophenyl)- can be compared with other pyrazole derivatives, such as:

The uniqueness of 1H-Pyrazole-3-methanol,1-(4-fluorophenyl)- lies in its fluorine atom, which enhances its stability and biological activity compared to other derivatives .

Properties

IUPAC Name

[1-(4-fluorophenyl)pyrazol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c11-8-1-3-10(4-2-8)13-6-5-9(7-14)12-13/h1-6,14H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXJHNJPHMJOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.